KRAS G12C inhibitor 17

KRAS G12C biochemical assay covalent inhibitor

KRAS G12C inhibitor 17 (CAS 2349393-04-8) is a small-molecule covalent inhibitor that targets the oncogenic KRAS G12C mutant protein. It irreversibly binds to the cysteine residue at position 12, locking KRAS in its inactive GDP-bound conformation and blocking downstream RAF-MEK-ERK signaling.

Molecular Formula C24H20ClF2N3O3
Molecular Weight 471.9 g/mol
Cat. No. B12430055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 17
Molecular FormulaC24H20ClF2N3O3
Molecular Weight471.9 g/mol
Structural Identifiers
SMILESCC1CN2C(CN1C(=O)C=C)COC3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl
InChIInChI=1S/C24H20ClF2N3O3/c1-3-19(32)29-10-13-11-33-18-8-28-23-14(24(18)30(13)9-12(29)2)7-15(25)20(22(23)27)21-16(26)5-4-6-17(21)31/h3-8,12-13,31H,1,9-11H2,2H3/t12-,13-/m1/s1
InChIKeyVUKUQOCNPKSWQJ-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS G12C Inhibitor 17: A Defined Covalent KRAS G12C Inhibitor with Biochemically Verified Potency


KRAS G12C inhibitor 17 (CAS 2349393-04-8) is a small-molecule covalent inhibitor that targets the oncogenic KRAS G12C mutant protein. It irreversibly binds to the cysteine residue at position 12, locking KRAS in its inactive GDP-bound conformation and blocking downstream RAF-MEK-ERK signaling . The compound is derived from the tetrahydropyridopyrimidine scaffold class and is disclosed as compound 82 in patent WO2019110751A1 [1]. Its biochemical IC50 of 5 nM against KRAS G12C in AlphaScreen assays defines a precise potency benchmark that distinguishes it from structurally related analogs with different potency profiles within the same patent series .

Why Generic Substitution of KRAS G12C Inhibitor 17 Fails: Potency and Structural Differentiation Within the Patent Series


Generic substitution among KRAS G12C inhibitors is scientifically inadvisable because even compounds from the same chemical series can exhibit orders-of-magnitude differences in biochemical potency. Within patent WO2019110751A1 alone, reported IC50 values span from 5 nM to 97 nM [1]. KRAS G12C inhibitor 17 (compound 82; IC50 = 5 nM) demonstrates a 19.4-fold higher biochemical potency compared to compound 39 (IC50 = 97 nM) from the same patent family [2]. This variation arises from specific structural determinants—including atropisomerism and stereochemical configuration—that govern covalent binding efficiency to the KRAS G12C switch II pocket [3]. Substitution with an unverified analog lacking quantitative benchmarking introduces substantial risk of failed target engagement, inconsistent downstream p-ERK suppression, and irreproducible experimental outcomes. Procurement decisions must therefore be guided by compound-specific, assay-verified data rather than class-level assumptions.

Quantitative Differentiation of KRAS G12C Inhibitor 17: Potency, Selectivity, and Structural Uniqueness Versus Analogs and Clinical Comparators


Biochemical Potency Differential: KRAS G12C Inhibitor 17 (Compound 82) Versus Intra-Patent Analog Compound 39

Within the same patent disclosure (WO2019110751A1), KRAS G12C inhibitor 17 (compound 82) demonstrates an IC50 of 5 nM against KRAS G12C, representing a 19.4-fold improvement in biochemical potency compared to compound 39 (IC50 = 97 nM) [1]. This potency differential is derived from the same AlphaScreen biochemical assay platform, enabling direct intra-series comparison without cross-assay variability [2].

KRAS G12C biochemical assay covalent inhibitor structure-activity relationship

Comparative Potency Against Structurally Related Clinical-Stage Inhibitors: Biochemical IC50 Benchmarking

KRAS G12C inhibitor 17 (IC50 = 5 nM) exhibits biochemical potency that places it within the range of FDA-approved clinical inhibitors sotorasib (AMG-510; reported biochemical IC50 = 90 nM) and adagrasib (MRTX849; reported biochemical IC50 = 142 nM) . While assay conditions may vary across studies, the 5 nM value positions compound 82 as a high-potency tool compound suitable for benchmark studies requiring maximal biochemical target engagement [1].

KRAS G12C biochemical IC50 sotorasib adagrasib benchmarking

Selectivity Profile: KRAS G12C Inhibitor 17 Demonstrates Potent Cellular Activity in G12C-Mutant Versus G12V-Mutant Cell Lines

KRAS G12C inhibitor 17 (as compound 17 in the referenced study) demonstrates enhanced inhibition of colony formation in KRAS G12C-mutant MIA PaCa-2 pancreatic cancer cells compared to cells harboring the KRAS G12V mutation [1]. This differential sensitivity confirms that the compound's activity is mutation-selective rather than broadly cytotoxic, a critical quality attribute for experiments designed to interrogate G12C-specific oncogenic dependency .

KRAS G12C cellular selectivity colony formation pancreatic cancer G12V

Structural Differentiation: Atropisomerism and Stereochemical Configuration Define KRAS G12C Inhibitor 17's Unique Binding Mode

KRAS G12C inhibitor 17 contains two defined atom stereocenters (absolute configuration: (2R,4aR) per IUPAC designation) that govern its three-dimensional fit within the KRAS G12C switch II binding pocket . The patent WO2019110751A1 explicitly discloses atropisomeric pairs (e.g., Examples 21 and 22) with identical chemical formulae but distinct stereochemical arrangements, each exhibiting different IC50 values [1]. This stereochemical specificity means that compounds sharing the same molecular formula but differing in stereochemistry or atropisomeric configuration cannot be considered equivalent substitutes without experimental verification [2].

atropisomerism stereochemistry covalent binding KRAS G12C switch II pocket

Defined Research and Industrial Applications for KRAS G12C Inhibitor 17


Biochemical Assay Calibration and High-Throughput Screening Benchmarking

With a verified biochemical IC50 of 5 nM against KRAS G12C in AlphaScreen format, KRAS G12C inhibitor 17 serves as a reliable positive control for calibrating biochemical assays and benchmarking novel KRAS G12C inhibitors in high-throughput screening campaigns . Its defined potency provides a reproducible reference point for assessing assay sensitivity and inter-plate variability.

Intra-Series Structure-Activity Relationship (SAR) Reference Standard

KRAS G12C inhibitor 17 (compound 82; IC50 = 5 nM) functions as a high-potency anchor within the WO2019110751A1 series, enabling systematic SAR studies when compared against lower-potency analogs such as compound 39 (IC50 = 97 nM) [1]. This 19.4-fold potency differential provides a quantifiable framework for evaluating how specific structural modifications impact target engagement.

KRAS G12C-Selective Cellular Dependency Studies in Pancreatic Cancer Models

The compound's demonstrated ability to selectively inhibit colony formation in KRAS G12C-mutant MIA PaCa-2 pancreatic cancer cells, with reduced activity against G12V-mutant lines, makes it suitable for cellular studies interrogating G12C-specific oncogenic dependency and evaluating adaptive resistance mechanisms in pancreatic cancer models [2].

Comparative Pharmacology Studies Against Clinical-Stage KRAS G12C Inhibitors

KRAS G12C inhibitor 17 (biochemical IC50 = 5 nM) provides a well-characterized tool compound for comparative pharmacology studies against FDA-approved agents such as sotorasib (biochemical IC50 ≈ 90 nM) and adagrasib (biochemical IC50 ≈ 142 nM), enabling side-by-side evaluation of potency, binding kinetics, and downstream signaling effects in standardized assay formats .

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